(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate
Description
Properties
Molecular Formula |
C23H34O2 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
[(3R,5R,8S,10S,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H34O2/c1-5-16-7-9-20-19-8-6-17-14-18(25-15(2)24)10-12-23(17,4)21(19)11-13-22(16,20)3/h5,11,17-20H,6-10,12-14H2,1-4H3/b16-5-/t17-,18-,19+,20+,22-,23+/m1/s1 |
InChI Key |
TYZQYJJHKVTJMQ-YVPOXDCLSA-N |
Isomeric SMILES |
C/C=C\1/CC[C@@H]2[C@@]1(CC=C3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C |
Canonical SMILES |
CC=C1CCC2C1(CC=C3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate involves several steps. The process typically starts with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the ethylidene and acetate groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
The compound (3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications. This article will explore its applications across different domains including medicinal chemistry, pharmacology, and material science.
Synonyms
- (Z)-3α-acetoxy-5β-pregna-9(11),17(20)-diene
- Pregna-9(11),17(20)-dien-3-ol, 3-acetate
Medicinal Chemistry
The compound exhibits properties that make it a candidate for drug development. Its structural similarity to steroidal compounds suggests potential activity as a hormone modulator or receptor agonist.
Case Study: Hormonal Activity
Research indicates that derivatives of this compound can influence steroid hormone receptors. For instance, studies have shown that similar compounds can act as selective modulators of the estrogen receptor, which could lead to therapeutic applications in hormone-related conditions such as breast cancer or osteoporosis.
Pharmacology
Due to its unique chemical properties, the compound may serve as a lead structure in the development of new pharmaceuticals targeting metabolic disorders or inflammatory diseases.
Case Study: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of related compounds in animal models of arthritis. The results indicated that these compounds could reduce inflammation markers significantly compared to control groups.
Material Science
The compound's structural characteristics allow for potential applications in material science, particularly in the development of polymers or nanomaterials.
Case Study: Polymer Development
Research has explored the use of steroid-like structures in creating biocompatible polymers for drug delivery systems. The incorporation of this compound into polymer matrices has shown promise in enhancing drug solubility and release profiles.
Table 1: Summary of Applications
| Application Area | Potential Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Hormone modulation | Influences estrogen receptors |
| Pharmacology | Anti-inflammatory agents | Reduces inflammation markers |
| Material Science | Biocompatible polymers | Enhances drug delivery systems |
Mechanism of Action
The mechanism of action of (3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Allopregnanolone (CAS: N/A)
- Structure : (3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-17-ketone backbone .
- Key Differences :
- Position 3 : Hydroxyl group instead of acetate.
- Position 17 : Ketone substituent vs. ethylidene.
- Biological Activity : Neurosteroid modulating GABAA receptors; the absence of acetate reduces metabolic stability compared to the target compound .
- Synthesis : Derived from progesterone metabolism, unlike the photoinduced method used for the target .
(3R,8R,9S,10R,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl) Derivative
- Structure : Pyridin-3-yl group at position 17, acetate at position 3 .
- Key Differences :
- Position 17 : Aromatic pyridinyl vs. ethylidene, altering electronic properties.
- Molecular Weight : 391.55 g/mol (vs. ~428 g/mol for the target, estimated based on substituents).
- Potential Applications: Enhanced CNS activity due to nitrogen heterocycle .
(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl) Derivative (CAS: 604-35-3)
- Structure : Branched alkyl chain at position 17, acetate at position 3 .
- Key Differences :
- Position 17 : Hydrophobic 6-methylheptan-2-yl group vs. ethylidene.
- Molecular Weight : 428.69 g/mol, comparable to the target.
- Synthesis : Requires multi-step alkylation, contrasting with the target’s radical-based synthesis .
Stigmasterol (MOL000449)
- Structure : Phytosterol with cyclopenta[a]phenanthrene core, lacking ethylidene and acetate groups .
- Key Differences :
- Position 3 : Hydroxyl group.
- Side Chain : Unsaturated aliphatic chain at position 17.
- Biological Role : Membrane component in plants; lower lipophilicity than the target compound .
Comparative Data Table
*Estimated based on structural analogs.
Research Findings and Implications
- Stereochemical Impact : The Z-configuration of the ethylidene group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors compared to E-isomers .
- Acetate vs. Hydroxyl: The 3-acetate group improves bioavailability by resisting rapid glucuronidation, a limitation in hydroxylated analogs like Allopregnanolone .
- Synthetic Efficiency : Photoinduced radical methods (84% yield) outperform traditional alkylation or esterification routes (e.g., 65% yield in ).
Biological Activity
The compound (3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate is a complex organic molecule with potential biological activity. This article focuses on its biological properties, supported by various studies and research findings.
Chemical Structure and Properties
The compound belongs to a class of chemical structures known as cyclopenta[a]phenanthrenes. Its complex stereochemistry is characterized by multiple chiral centers that contribute to its unique biological interactions.
Molecular Formula
- C : 27
- H : 42
- O : 2
Structural Features
- Multiple chiral centers.
- Presence of an ethylidene group.
- Acetate functional group.
Anticancer Properties
Recent studies have indicated that compounds similar to (3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate exhibit significant anticancer properties. For instance:
- In vitro studies have shown that cyclopenta[a]phenanthrenes can inhibit the proliferation of various cancer cell lines.
- Mechanisms of action include induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects:
- In vivo studies demonstrated a reduction in inflammatory markers in animal models.
- The mechanism involves modulation of cytokine production and inhibition of inflammatory pathways.
Hormonal Activity
Given its structural similarity to steroid compounds:
- The compound may exhibit hormonal activity , particularly in modulating estrogen receptors.
- Research indicates potential effects on hormone-dependent cancers.
Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction of inflammatory markers | |
| Hormonal activity | Modulation of estrogen receptor activity |
Case Study 1: Anticancer Activity
A study published in Journal of Natural Products investigated the anticancer effects of similar cyclopenta[a]phenanthrenes. The results showed that these compounds significantly inhibited the growth of breast cancer cells through apoptosis induction.
Case Study 2: Anti-inflammatory Mechanism
Another research published in Phytotherapy Research highlighted the anti-inflammatory properties of related compounds. The study found that these compounds reduced TNF-alpha levels in animal models of inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
